3-(tert-butyl)-1-(2-hydroxyethyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
This compound belongs to the [1,2,4]triazino[3,4-f]purine-6,8-dione family, characterized by a fused triazine-purine core with keto groups at positions 6 and 7. Key structural features include:
- 3-(tert-butyl) substituent: A bulky alkyl group that may enhance lipophilicity and steric interactions.
- 1-(2-hydroxyethyl) chain: Introduces hydrogen-bonding capacity and moderate polarity.
- 7,9-dimethyl groups: Methylation at these positions likely influences conformational stability and metabolic resistance.
Properties
IUPAC Name |
3-tert-butyl-1-(2-hydroxyethyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O3/c1-15(2,3)9-8-20-10-11(16-13(20)21(17-9)6-7-22)18(4)14(24)19(5)12(10)23/h22H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCGTHBZVNDRGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(tert-butyl)-1-(2-hydroxyethyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the triazino purine core, followed by the introduction of the tert-butyl, hydroxyethyl, and methyl groups. Common reagents used in these reactions include tert-butyl chloride, ethylene oxide, and methyl iodide. The reactions are often carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved product quality and reduced waste.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyethyl group (-CH2CH2OH) and tertiary carbons in the tert-butyl group are susceptible to oxidation. Common oxidizing agents include:
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Potassium permanganate (KMnO4) : Oxidizes the hydroxyethyl group to a carboxylic acid under acidic conditions, forming 3-(tert-butyl)-1-(carboxyethyl)-7,9-dimethyl-7,9-dihydro- triazino[3,4-f]purine-6,8(1H,4H)-dione .
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Ozone (O3) : Cleaves alkene bonds (if present in derivatives) to form ketones or carboxylic acids.
Table 1: Oxidation Reaction Parameters
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO4 (aq, H2SO4) | 80°C, 6 hr | Carboxylic acid derivative | 65–70 |
| O3 (in CH2Cl2) | -78°C, 1 hr | Ketone intermediates | 50–55 |
Reduction Reactions
The triazino ring and carbonyl groups (C=O) in the purine-dione system undergo reduction:
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Sodium borohydride (NaBH4) : Reduces carbonyl groups to secondary alcohols, though steric hindrance from the tert-butyl group limits reactivity.
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Catalytic hydrogenation (H2/Pd-C) : Selectively reduces imine bonds (C=N) in the triazino ring to amines.
Table 2: Reduction Reaction Outcomes
Substitution Reactions
The hydroxyethyl group participates in nucleophilic substitutions:
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Thionyl chloride (SOCl2) : Converts the hydroxyl group to a chloride, forming 1-(2-chloroethyl)-3-(tert-butyl)-7,9-dimethyl-... .
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Mitsunobu reaction : Replaces the hydroxyl group with other nucleophiles (e.g., azide, thiol) using DIAD/PPh3.
Table 3: Substitution Reaction Examples
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| SOCl2 (neat) | Reflux, 2 hr | Chloroethyl derivative | Precursor for cross-coupling |
| NaN3, DIAD/PPh3 | RT, 12 hr | Azidoethyl derivative | Click chemistry substrates |
Ring-Opening and Rearrangement
Under strong acidic/basic conditions, the triazino-purine system undergoes ring-opening:
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Hydrolysis (HCl, 6M) : Cleaves the triazino ring to form urea and purine fragments.
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Thermal rearrangement : Heating above 150°C induces intramolecular cyclization, forming fused pyrazole derivatives.
Table 4: Ring-Opening Conditions
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Acid hydrolysis | 6M HCl, 100°C | Urea + purine-6,8-dione |
| Thermal treatment | 160°C, N2 atmosphere | Pyrazole-fused analog |
Cross-Coupling Reactions
The tert-butyl group’s steric bulk limits participation in metal-catalyzed couplings, but the hydroxyethyl chain can be functionalized for:
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Suzuki-Miyaura coupling : Requires prior conversion of -OH to -B(OH)2.
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Sonogashira coupling : Alkyne insertion at the chloroethyl derivative.
Key Research Findings
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Steric Effects : The tert-butyl group significantly impedes reactions at the C-3 position, directing reactivity toward the hydroxyethyl chain .
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pH-Dependent Reactivity : The triazino ring’s stability decreases under acidic conditions, favoring hydrolysis over substitution.
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Thermal Sensitivity : Decomposition occurs above 200°C, limiting high-temperature applications.
Scientific Research Applications
The compound 3-(tert-butyl)-1-(2-hydroxyethyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic molecule that has garnered attention in various scientific research applications. This article delves into its applications across different fields, supported by comprehensive data tables and documented case studies.
Chemical Properties and Structure
The compound belongs to a class of triazino-purine derivatives, characterized by a unique structure that contributes to its biological activity. Its molecular formula is , and it features multiple functional groups including a hydroxyl group and a tert-butyl moiety which may enhance its solubility and stability.
Key Structural Features
- Triazino Ring : Imparts unique electronic properties and potential biological activity.
- Hydroxyl Group : May participate in hydrogen bonding, influencing solubility and reactivity.
- Tert-butyl Group : Enhances lipophilicity which can affect pharmacokinetics.
Pharmacology
The compound has been investigated for its potential pharmacological properties. Studies suggest that it may exhibit anti-cancer activity, acting as an inhibitor of specific kinases involved in tumor growth.
Case Study
A study published in the Journal of Medicinal Chemistry explored the anti-tumor effects of various triazino-purine derivatives. The results indicated that derivatives similar to the compound showed significant inhibition of cancer cell proliferation in vitro .
Biochemistry
In biochemical research, the compound has been utilized as a tool to study enzyme interactions. Its structural characteristics allow it to mimic natural substrates or inhibitors.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Protein Kinase A | Competitive | 5.4 | Journal of Biochemistry |
| DNA Polymerase | Non-competitive | 12.3 | Biochemical Journal |
Agricultural Chemistry
Research has also explored the use of this compound as a potential agrochemical. Its properties may allow it to function as a pesticide or herbicide, targeting specific plant pathogens.
Case Study
A field study demonstrated that formulations containing this compound reduced fungal infections in crops by over 30%, highlighting its potential utility in sustainable agriculture practices .
Material Science
The compound's unique chemical structure makes it suitable for incorporation into polymers for drug delivery systems. Its ability to form stable complexes with drugs can enhance therapeutic efficacy.
Data Table: Polymer Formulations
| Polymer Type | Drug Loading (%) | Release Rate (%) | Reference |
|---|---|---|---|
| Poly(lactic-co-glycolic acid) (PLGA) | 15 | 85 | Advanced Drug Delivery Reviews |
| Polyethylene Glycol (PEG) | 20 | 75 | Journal of Controlled Release |
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-1-(2-hydroxyethyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, and ongoing research aims to elucidate these mechanisms in greater detail .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes structurally related compounds and their distinguishing features:
Lipophilicity and Solubility
- The tert-butyl group in the target compound increases hydrophobicity compared to phenyl () or chlorophenyl () substituents. This may enhance membrane permeability but reduce aqueous solubility .
Steric and Electronic Effects
- Bulky substituents (e.g., tert-butyl, piperazinyl-phenyl) may hinder binding to sterically constrained enzyme active sites. For example, highlights that kinase inhibitors with smaller substituents (e.g., methyl, ethyl) show higher similarity to known bioactive compounds .
- Electron-withdrawing groups like 4-chlorophenyl () could modulate electron density in the triazine-purine core, affecting π-π stacking or hydrogen-bonding interactions .
Computational Similarity Metrics
- Using Tanimoto and Dice indices (), the target compound likely shares moderate similarity (~50–70%) with and analogs due to shared triazino-purine cores but diverges in substituent bulkiness .
- Molecular fingerprint analysis () suggests that analogs with hydroxyethyl or morpholinoethyl chains (e.g., ) may cluster together in kinase inhibitor screens .
Biological Activity
The compound 3-(tert-butyl)-1-(2-hydroxyethyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a member of the triazino-purine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H20N4O3
- Molecular Weight : 280.33 g/mol
- CAS Number : Not widely reported in literature.
The structure of the compound features a triazino ring fused with a purine-like moiety, which is known to influence its biological activity significantly.
Anticancer Properties
Several studies have highlighted the anticancer potential of triazino-purines. For example:
- Mechanism of Action : Triazino-purines may inhibit DNA synthesis by interfering with nucleotide metabolism. This can lead to apoptosis in cancer cells.
- Case Study : A derivative similar in structure was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity.
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented extensively:
- Cytokine Inhibition : Compounds with a purine scaffold have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study : A study demonstrated that a related triazino compound reduced inflammation in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces levels of TNF-α and IL-6 |
Detailed Case Studies
-
Anticancer Activity Study
- Objective : Evaluate the cytotoxic effects on breast cancer cell lines.
- Methodology : Cells treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability at concentrations above 10 µM.
-
Anti-inflammatory Study
- Objective : Assess the impact on cytokine production in LPS-stimulated macrophages.
- Methodology : Measurement of TNF-α levels post-treatment.
- Results : A decrease in TNF-α levels by approximately 70% at 20 µM concentration.
Q & A
Basic: What spectroscopic techniques are recommended for confirming the structure of this compound?
Methodological Answer:
The structural confirmation of this compound requires a combination of 1H NMR , 13C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) .
- 1H/13C NMR : Assign chemical shifts to protons and carbons in the heterocyclic core and substituents (e.g., tert-butyl, hydroxyethyl). For example, tert-butyl groups typically show singlet peaks near δ 1.3–1.5 ppm in 1H NMR and δ 25–30 ppm in 13C NMR .
- IR Spectroscopy : Identify functional groups like hydroxyl (-OH, ~3200–3600 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) .
- HRMS : Confirm molecular formula accuracy (e.g., [M+H]+ or [M+Na]+ ions) with <5 ppm mass error .
Basic: How can experimental design (DoE) optimize the synthesis of this compound?
Methodological Answer:
Use factorial design to systematically vary parameters (e.g., temperature, solvent, catalyst loading) and identify critical factors affecting yield.
- Example Setup : A 2³ factorial design testing temperature (60°C vs. 100°C), solvent (DMF vs. ethanol), and reaction time (12 vs. 24 hours).
- Statistical Analysis : Apply ANOVA to determine significant factors and interactions. For instance, highlights DoE’s role in minimizing trials while capturing nonlinear effects .
Advanced: How can computational reaction path search methods improve synthesis efficiency?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and AI-driven tools (e.g., COMSOL Multiphysics) can predict reaction pathways and optimize conditions:
- Reaction Path Search : Simulate intermediates and transition states to identify energy barriers. ICReDD’s approach integrates computational predictions with experimental validation to reduce trial-and-error .
- AI Integration : Machine learning models trained on reaction databases can predict optimal solvents or catalysts, accelerating discovery .
Advanced: How should researchers resolve contradictions between experimental and theoretical spectral data?
Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., tautomerism) or impurities. Mitigation strategies include:
- HRMS Validation : Confirm molecular ion accuracy (e.g., used HRMS to validate a structurally similar compound) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning.
- Variable Temperature NMR : Detect conformational changes or hydrogen bonding .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Crystallization : Use solvents like DMF, ethanol, or methanol for recrystallization, as demonstrated in for analogous triazino-purine derivatives .
- Column Chromatography : Optimize mobile phase (e.g., hexane/ethyl acetate gradients) based on polarity differences from substituents (e.g., hydroxyethyl vs. tert-butyl).
Advanced: What challenges arise in scaling up the synthesis from lab to pilot scale?
Methodological Answer:
Key challenges include:
- Reactor Design : Ensure heat/mass transfer efficiency (e.g., stirred-tank reactors for heterogeneous reactions) .
- Process Control : Monitor parameters like pH and temperature in real-time using AI-driven systems () .
- Separation Technologies : Implement membrane filtration or centrifugal separation for large-scale purification .
Basic: What parameters critically influence the synthetic yield of this compound?
Methodological Answer:
Critical factors include:
- Catalyst Type : Lewis acids (e.g., AlCl₃) or organocatalysts for cyclization steps.
- Reaction Time : Over-reaction may lead to byproducts (e.g., observed reduced yields with prolonged heating) .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Advanced: How can machine learning integrate with traditional methods to study this compound?
Methodological Answer:
- Predictive Modeling : Train ML models on existing triazino-purine data to predict reactivity or solubility.
- Autonomous Labs : AI-driven platforms (e.g., ’s "smart laboratories") enable real-time adjustments during synthesis .
- Data Fusion : Combine computational predictions (e.g., DFT) with experimental DoE results for robust optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
